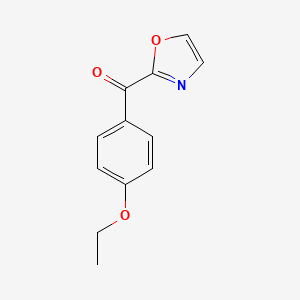

2-(4-Ethoxybenzoyl)oxazole

Vue d'ensemble

Description

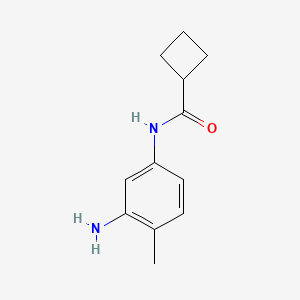

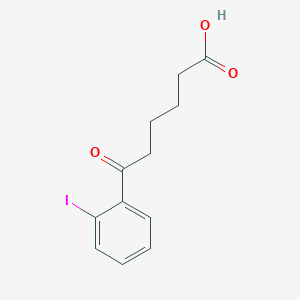

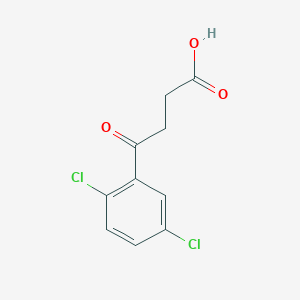

“2-(4-Ethoxybenzoyl)oxazole”, also known as EBO, is a chemical compound with the molecular formula C12H11NO3 . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements. In this case, the ring is a five-membered one, containing two carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. One method for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . Another method involves the van Leusen reaction, based on tosylmethylisocyanides (TosMICs), which is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxybenzoyl)oxazole” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated in the advancement of novel compounds which show favorable biological activities . Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxybenzoyl)oxazole” include its molecular formula (C12H11NO3) and molecular weight (217.22 g/mol) . More detailed information about its physical and chemical properties can be found in specific databases .

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including trifluoromethyl-oxazoles. This synthesis is primarily facilitated through carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II), indicating the significance of oxazole derivatives in the formation of complex organic compounds (Honey et al., 2012).

Imaging and Diagnostics

Benzoxazole derivatives, specifically radiofluoro-pegylated phenylbenzoxazole derivatives, have been synthesized and evaluated as potent probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. The high affinity of these compounds for Aβ(1-42) aggregates and their ability to distinguish between different brain tissues make them promising candidates for Alzheimer's diagnostics (Cui et al., 2012).

Chemical Reactivity and Catalysis

The reactivity of postulated α-oxo gold carbenes, integral to the synthesis of 2,4-disubstituted oxazoles, can be moderated using bidentate ligands. This highlights the role of oxazole derivatives in facilitating diverse chemical reactions and catalytic processes, opening new avenues for applying oxidative gold catalysis in developing novel methods (Luo et al., 2012).

Antiprotozoal Activity

2-Amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and shown significant in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. The high efficacy of these compounds against protozoal infections highlights their potential as therapeutic agents (Carballo et al., 2017).

Pharmacological Applications

Oxazole and thiazole molecules undergo transformations to their corresponding carbene tautomers, indicating their potential utility in the design of pharmacologically active compounds. This transformation underscores the versatility of oxazole derivatives in medicinal chemistry (Ruiz & Perandones, 2009).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, including “2-(4-Ethoxybenzoyl)oxazole”. They include information on its toxicity, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Orientations Futures

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases, increasing its developmental values as medicinal agents . The important information presented in the research will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-10-5-3-9(4-6-10)11(14)12-13-7-8-16-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTBPAVMPMOSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642097 | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxybenzoyl)oxazole | |

CAS RN |

898760-17-3 | |

| Record name | (4-Ethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)